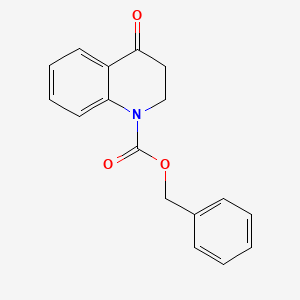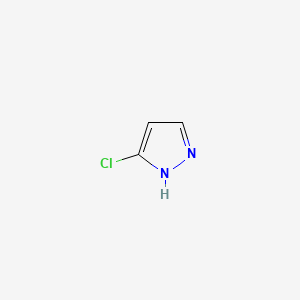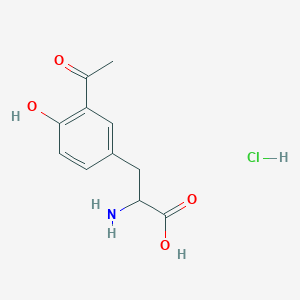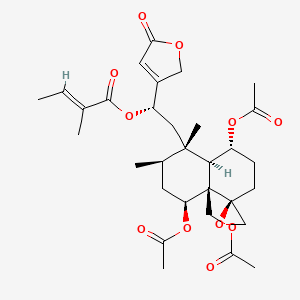![molecular formula C19H20N2O3 B3039005 6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one CAS No. 947018-65-7](/img/structure/B3039005.png)
6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one
Übersicht
Beschreibung
The compound “6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one” is a chemical substance with the CAS Number: 947018-65-7 . It has a molecular weight of 324.38 . The IUPAC name for this compound is 6,7-dimethoxy-3-((p-tolylamino)methyl)quinolin-2(1H)-one .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research . One method involves the use of strong acids and elevated temperatures in the Pomeranz–Fritsch cyclization step . This can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base, which allows acetal activation under milder, more chemoselective conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C19H20N2O3/c1-12-4-6-15(7-5-12)20-11-14-8-13-9-17(23-2)18(24-3)10-16(13)21-19(14)22/h4-10,20H,11H2,1-3H3,(H,21,22) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the specific conditions and reagents used. For example, one reaction involves the conversion of the compound to its corresponding N-methyl amide derivative .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C . The physical form of this compound is solid .Wissenschaftliche Forschungsanwendungen
Antihypoxic Activity
- 6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one derivatives exhibit significant antihypoxic effects and are potential antioxidants for pharmacological testing. This is due to their high solubility in water and essentially nontoxic nature (Ukrainets, Mospanova, & Davidenko, 2014).
Anticonvulsant Effects
- Derivatives of 6,7-dimethoxyisoquinoline, including the discussed compound, have shown potential as anticonvulsants. Their efficacy against audiogenic seizures in mice suggests their value in treating epilepsy (Gitto et al., 2010).
Analgesic Properties
- The compound and its derivatives demonstrate promising analgesic properties. This suggests their potential as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).
Local Anesthetic Activity
- Certain derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline show high local anesthetic activity, potentially more effective than lidocaine, with applications in reducing acute toxicity and improving therapeutic margin (Azamatov et al., 2023).
Safety and Hazards
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-[(4-methylanilino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-4-6-15(7-5-12)20-11-14-8-13-9-17(23-2)18(24-3)10-16(13)21-19(14)22/h4-10,20H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQBLUPKQWJPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3NC2=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B3038924.png)
![Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate](/img/structure/B3038925.png)
![Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate](/img/structure/B3038926.png)





![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)



